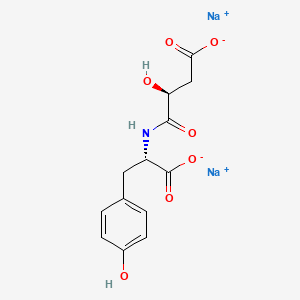

Disodium malyl tyrosinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

126139-79-5 |

|---|---|

Molecular Formula |

C13H13NNa2O7 |

Molecular Weight |

341.227 |

IUPAC Name |

disodium;(3S)-4-[[(1S)-1-carboxylato-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C13H15NO7.2Na/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18;;/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21);;/q;2*+1/p-2/t9-,10-;;/m0../s1 |

InChI Key |

JJQLINSJHXHGPL-BZDVOYDHSA-L |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])NC(=O)C(CC(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of Disodium Malyl Tyrosinate

Retrosynthetic Analysis of Disodium (B8443419) Malyl Tyrosinate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its simpler, commercially available starting materials, which helps in designing a viable synthesis plan. ub.edu For Disodium Malyl Tyrosinate, the primary disconnection occurs at the amide bond linking the malyl and tyrosinate moieties.

This disconnection reveals the two fundamental building blocks:

A malic acid synthon : This is an electrophilic form of malic acid.

A tyrosine synthon : This is the nucleophilic amino acid, tyrosine.

The analysis suggests that the forward synthesis would involve forming an amide bond between these two precursors, followed by the formation of the disodium salt.

Table 1: Retrosynthetic Breakdown of this compound

| Target Molecule | Key Disconnection | Precursor Synthons | Corresponding Starting Materials |

|---|

Enzymatic Synthesis Routes to the Chemical Compoundgoogle.comgoogle.com

The predominant method for synthesizing L-malyl-L-tyrosine, the precursor to the final disodium salt, involves enzymatic condensation. google.comvulcanchem.com This biocatalytic approach offers high specificity and operates under mild conditions. mt.commdpi.com

The synthesis is catalyzed by a specific enzyme sourced from the microorganism Micrococcus caseolyticus. google.comgoogle.com This enzyme facilitates the condensation reaction between an acid (L-malic acid) and an L-tyrosine derivative. google.com

Key characteristics of the selected biocatalyst include:

Source : Extracted from cells of Micrococcus caseolyticus or the residue after cell separation. google.com

Properties : It is a multimeric enzyme with a molecular weight of 100,000 daltons or more. google.com

Function : It catalyzes the formation of an amide bond between the precursors in an aqueous medium without exhibiting general proteolytic action. google.com The enzyme can be used in its free form or immobilized on a suitable support. google.com

The efficiency and yield of the enzymatic synthesis are highly dependent on the optimization of several reaction parameters. Research findings have identified specific conditions that favor the production of L-malyl-L-tyrosine ethyl ester, the intermediate before conversion to the disodium salt. google.com

Table 2: Optimized Conditions for Enzymatic Synthesis

| Parameter | Optimal Range | Preferred Value | Notes |

|---|---|---|---|

| pH | 5.0 - 8.0 | 6.0 - 7.0 | Using a salt of the acid (e.g., sodium L-malate) simplifies pH adjustment. google.com |

| Temperature | 10°C - 50°C | 30°C - 45°C | The reaction is conducted with gentle agitation. google.com |

| Substrate Concentration (Acid) | 50 - 300 mM | 100 - 200 mM | L-malic acid or its sodium salt is used. google.com |

| Substrate Concentration (Tyrosine) | 50 - 500 mM | 200 - 400 mM | L-tyrosine derivatives such as the methyl or ethyl ester are used. google.comgoogle.com |

| Cosolvent | 20% - 75% (w/v) | 50% - 60% (w/v) | Cosolvents like triglyme (B29127) or polyethylene (B3416737) glycol (PEG) significantly increase reaction yield. google.com |

| Enzyme Concentration | 5 - 100 U/ml | ~8 - 20 U/ml | Varies based on specific activity and reaction scale. google.com |

The synthesis process typically involves incubating the substrates with the enzyme under these optimized conditions, followed by purification steps including extraction and de-esterification to yield the final product. google.com

A significant advantage of the biocatalytic route is its high degree of stereospecificity. The enzyme from Micrococcus caseolyticus exhibits strict chiral control, ensuring the formation of the desired L-malyl-L-tyrosine isomer. google.comontosight.ai

Acid Specificity : The enzyme specifically recognizes and consumes the L-form of malic acid. If a racemic (DL) mixture of malic acid is used, only the L-isomer reacts, while the D-isomer remains unchanged. google.com

Amino Acid Specificity : Similarly, the enzyme acts exclusively on L-tyrosine derivatives. Even when a racemic mixture of the tyrosine precursor is present, only the L-form is involved in the condensation reaction. google.comgoogle.com

This stereospecificity eliminates the need for complex chiral separation steps that are often required in traditional chemical synthesis, resulting in an enantiomerically pure product. google.com

Chemical Synthesis Pathways for Disodium Malyl Tyrosinatecir-safety.org

While enzymatic synthesis is common, chemical pathways provide an alternative for producing this compound. These methods typically involve the formation of an amide bond through a condensation reaction. cir-safety.org

The chemical synthesis of this compound involves the acylation of tyrosine with a derivative of malic acid. cir-safety.org A common method for forming the amide bond in related amino acid derivatives is the Schotten-Baumann reaction. cir-safety.org

The process can be summarized in two main steps:

Amide Formation : An activated form of malic acid, such as malyl chloride , is reacted with tyrosine . In this reaction, the nucleophilic amino group of tyrosine attacks the electrophilic carbonyl carbon of malyl chloride, forming an amide linkage and releasing hydrochloric acid as a byproduct. cir-safety.org

Salt Formation : The resulting malyl tyrosine is then treated with a sodium base, such as sodium hydroxide, to deprotonate the two carboxylic acid groups, forming the final This compound salt. cir-safety.org

Table 3: Precursors for Chemical Synthesis

| Reactant | Role | Chemical Name |

|---|---|---|

| Malic Acid Derivative | Acylating Agent | Malyl Chloride |

| Amino Acid | Nucleophile | L-Tyrosine |

| Base | Neutralizing & Salt-forming Agent | Sodium Hydroxide |

This pathway provides a direct chemical route to the target compound, with the precursor chemistry centered on activating the carboxylic acid of malic acid to facilitate the condensation reaction. cir-safety.org

Purification Strategies for Synthesized this compound

The purification of this compound from the reaction mixture is a multi-step process designed to isolate the compound with high purity. The strategy leverages differences in molecular size and solubility between the product and residual reactants, byproducts, and the enzyme catalyst. google.com

The purification sequence is as follows:

Enzyme Removal by Ultrafiltration : Post-reaction, the enzyme (such as chymotrypsin) is separated from the mixture using an ultrafiltration module. A membrane with a specific molecular weight cut-off (e.g., 10,000 daltons) allows the smaller product molecules to pass through while retaining the larger enzyme. google.com

Concentration by Evaporation : The resulting ultrafiltrate, which contains the L-malyl-L-tyrosine, is concentrated by evaporation under a vacuum. This step reduces the volume of the aqueous solution. google.comvulcanchem.com

Solvent Extraction : To remove residual organic solvents or impurities, the concentrated aqueous phase is washed with a volatile, water-immiscible solvent like ethyl acetate (B1210297). The desired product, being a salt, is insoluble in ethyl acetate and remains in the aqueous phase. google.com This process can achieve a high purity of over 90% after a single extraction. google.com

Final Concentration and Lyophilization : The purified aqueous phase is concentrated again through vacuum evaporation to remove the extraction solvent. The final step is lyophilization (freeze-drying), which removes the water and yields the final product as a solid. google.com

Other purification techniques for similar N-acyl amino acids involve using different extraction solvents, such as propylene (B89431) glycol, and crystallization methods. google.comacs.org However, the combination of ultrafiltration and solvent extraction is specifically documented for this compound. google.com

Green Chemistry Principles in the Synthesis of the Chemical Compound

The production of this compound, particularly through the enzymatic pathway, aligns with several core principles of green chemistry, aiming to reduce environmental impact and improve efficiency. researchgate.netejcmpr.com

Use of Catalysis : The synthesis employs a biocatalyst (an enzyme) instead of stoichiometric reagents. google.comresearchgate.net Catalysts are used in small amounts and can be recycled (especially when immobilized), which minimizes waste. The enzyme's high selectivity also prevents the formation of unwanted byproducts, leading to a cleaner reaction. google.com

Use of Renewable Feedstocks : The synthesis utilizes amino acids (tyrosine) as a key precursor. google.comrsc.org Amino acids can be derived from renewable biological sources, such as the hydrolysis of waste proteins, which is a more sustainable alternative to petrochemical feedstocks. rsc.orgacs.orgnih.gov

Benign Solvents : The primary solvent used in the enzymatic reaction is water, which is the most environmentally benign solvent available. google.comejcmpr.com This avoids the use of volatile organic compounds (VOCs) that are often toxic and contribute to pollution.

High Atom Economy : The enzymatic condensation reaction is an addition-type reaction that incorporates a significant portion of the starting materials into the final product, leading to a high atom economy. researchgate.net The high specificity of the enzyme for the L-isomer of malic acid ensures that reactants are not wasted in the formation of incorrect stereoisomers. google.comgoogle.com

Reduced Derivatives : Advanced synthetic routes for similar amino acid derivatives focus on avoiding protection and deprotection steps. rsc.org The enzymatic synthesis of this compound is a direct and selective process that circumvents the need for complex protection group chemistry, thereby reducing the number of steps and the amount of waste generated. google.comrsc.org

These approaches collectively position the synthesis of this compound as a process that can be both efficient and environmentally conscious, reflecting modern trends in chemical manufacturing. ejcmpr.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic Acid |

| Chymotrypsin |

| This compound |

| Ethyl Acetate |

| L-Malic Acid |

| L-malyl-L-tyrosine |

| L-malyl-L-tyrosine ethyl ester |

| L-Tyrosine |

| L-Tyrosine ethyl ester hydrochloride |

| Malyl Chloride |

| Propylene Glycol |

| Sodium Acetate |

| Sodium Hydroxide |

| Triglyme |

Mechanistic Investigations of Disodium Malyl Tyrosinate at the Cellular and Molecular Levels

Cellular Uptake and Intracellular Distribution Dynamics of the Chemical Compound

The entry of small molecules into cells is a critical first step for biological activity. For amino acid derivatives like disodium (B8443419) malyl tyrosinate, uptake is likely mediated by specific transporter proteins.

Detailed studies exclusively tracking the cellular uptake and intracellular fate of disodium malyl tyrosinate are limited. However, based on its structure as a tyrosine derivative, its transport into cells may involve L-type amino acid transporters (LATs), which are known to be overexpressed in various cell types. mdpi.com For instance, studies on other tyrosine-conjugated molecules have demonstrated that they can facilitate cellular uptake through LAT1. mdpi.com The increased solubility conferred by the disodium salt form might also influence its bioavailability and transport across the cell membrane compared to L-tyrosine alone. researchgate.netgoogle.com

Once inside the cell, the distribution of the compound would depend on its interactions with intracellular components. Potential uptake mechanisms could include clathrin-dependent endocytosis and macropinocytosis. dovepress.comnih.gov Following uptake, the compound may be localized within specific organelles, such as endo-lysosomal structures, or remain in the cytoplasm. dovepress.comnih.gov Its distribution is likely to be concentrated in the perinuclear region, but it is not expected to enter the cell nucleus, endoplasmic reticulum, or Golgi complex unless actively transported. nih.gov The intracellular fate is crucial, as targets for many therapeutic agents are located in subcellular compartments. dovepress.com

Molecular Interactions of this compound with Biological Targets

The specific biochemical properties of this compound, derived from its unique structure, are pivotal for its interaction with biological targets such as enzymes and receptors. ontosight.ai The phenolic ring and polar nature of the tyrosine component are particularly important for mediating molecular recognition. nih.govsigmaaldrich.com

Given that this compound is a derivative of L-tyrosine, its most probable enzymatic target is tyrosinase (EC 1.14.18.1). nih.gov Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis, converting L-tyrosine to dopaquinone (B1195961). scbt.comresearchgate.net A molecule structurally similar to the enzyme's natural substrate can act as either a competitive inhibitor or an alternative substrate.

The interaction of an inhibitor with an enzyme can be characterized by its kinetics, which describes how it affects the enzyme's reaction rate. nih.gov Common types of inhibition include competitive, uncompetitive, mixed, and noncompetitive, each altering the enzyme's kinetic parameters (Vmax and Km) differently. nih.govsemanticscholar.org For example, competitive inhibitors bind to the same active site as the substrate and increase the apparent Km without changing the Vmax. nih.gov Kinetic studies on various natural and synthetic compounds have revealed these different modes of tyrosinase inhibition. researchgate.netnih.govsemanticscholar.org While specific kinetic data for this compound is not available, it could theoretically act as a competitive inhibitor by binding to the tyrosinase active site, or it could be processed by the enzyme, potentially influencing the rate of melanin production.

Table 1: General Types of Enzyme Inhibition Kinetics

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds only to the enzyme's active site, competing with the substrate. | Unchanged | Increases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |

| Mixed | Inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. | Decreases | Varies (Increase or Decrease) |

| Non-competitive | A type of mixed inhibition where the inhibitor binds to the enzyme and ES complex with equal affinity. | Decreases | Unchanged |

This table presents generalized principles of enzyme kinetics. nih.govsemanticscholar.org

Receptor-ligand interactions are fundamental to cellular signaling. bruker.com These interactions can trigger conformational changes in the receptor, initiating a downstream physiological response. bruker.com The affinity between a ligand and its receptor determines the duration and potency of the signal. bruker.com

Specific receptors for this compound have not been identified. However, a plausible class of targets includes Receptor Tyrosine Kinases (RTKs). RTKs are transmembrane proteins that bind extracellular ligands, causing the receptors to dimerize and auto-phosphorylate on their intracellular tyrosine residues. nih.govfrontiersin.org This phosphorylation creates docking sites for downstream signaling proteins. reactome.org Given its tyrosine component, this compound could potentially modulate RTK activity, although the exact nature of such an interaction remains speculative. The study of receptor-ligand interactions is complex, especially for low-affinity or transient pairings, which are common in biological systems. nih.gov

Beyond active sites, compounds can bind to other locations on a protein, causing allosteric effects—where binding at one site influences the protein's activity at a distant site. nih.govplos.org These interactions are governed by the protein's dynamic structure and conformational changes. nih.govelifesciences.org

Tyrosine residues are exceptionally versatile in mediating molecular recognition due to their physicochemical properties. nih.govsigmaaldrich.com The aromatic ring of tyrosine can participate in various non-covalent interactions that are critical for stable protein-ligand binding. nih.gov These interactions are fundamental to the structure and function of proteins. sigmaaldrich.com It is therefore highly probable that this compound, as a tyrosine derivative, can engage in similar interactions with a variety of protein targets. Molecular dynamics simulations are a powerful tool for investigating such binding events and the resulting allosteric communications within a protein. nih.govplos.org

Table 2: Key Molecular Interactions Involving Tyrosine Residues in Proteins

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | The hydroxyl group (-OH) of the tyrosine side chain can act as both a hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | The aromatic benzene (B151609) ring is nonpolar and can interact with other hydrophobic residues or molecules. |

| π-Stacking | Face-to-face or edge-to-face stacking of the aromatic ring with other aromatic systems (e.g., other tyrosine, phenylalanine, or tryptophan residues). |

| Cation-π Interactions | The electron-rich π-system of the aromatic ring can interact favorably with positively charged ions or cationic groups (e.g., lysine, arginine). |

This table summarizes the principal non-covalent interactions that the tyrosine side chain can mediate, which are crucial for molecular recognition. nih.govsigmaaldrich.com

Downstream Signaling Pathway Modulation by this compound

By interacting with enzymes or receptors, a compound can modulate intracellular signaling cascades. These pathways transduce an initial signal into a specific cellular response, such as changes in gene expression or metabolism. frontiersin.org

If this compound interacts with tyrosinase, it would directly modulate the melanogenesis pathway. The regulation of melanin synthesis is complex, involving signaling cascades such as the cAMP/PKA/CREB pathway, which ultimately controls the expression and activity of melanogenic enzymes. nih.gov Alternatively, if the compound were to interact with RTKs, it could affect a different set of major signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and differentiation. frontiersin.orgnih.govresearchgate.net

Table 3: Potential Downstream Signaling Pathways Modulated

| Pathway | Key Components | Potential Outcome of Modulation |

|---|---|---|

| Melanogenesis Pathway | Tyrosinase, cAMP, PKA, CREB, MITF | Altered melanin production, changes in pigmentation. nih.gov |

| Ras/MAPK Pathway | Ras, Raf, MEK, ERK | Regulation of cell proliferation, differentiation, and survival. nih.govnih.gov |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Control of cell growth, survival, and metabolism. frontiersin.orgresearchgate.net |

| JAK/STAT Pathway | JAK, STAT | Signal transduction from cytokine receptors, involved in immunity and cell growth. frontiersin.org |

This table outlines major signaling pathways that could potentially be modulated by a tyrosine-like molecule. nih.govnih.govfrontiersin.orgnih.govresearchgate.net

Gene Expression and Proteomic Regulation by the Chemical Compound

The final outcome of signaling pathway modulation is often a change in the cell's gene expression profile and proteome. nih.govelifesciences.org Signaling cascades activate or inhibit transcription factors, which in turn regulate the transcription of target genes into mRNA. Subsequent translation leads to changes in the abundance of specific proteins, altering cellular function. elifesciences.org

Modulation of the melanogenesis pathway by this compound would be expected to alter the expression of genes critical to this process. The transcription factor MITF (microphthalmia-associated transcription factor) is a master regulator of melanocyte differentiation and function, and it controls the expression of key melanogenic genes. nih.gov Therefore, any compound affecting the upstream signaling to MITF would likely change the proteomic landscape of the cell regarding pigmentation. Comprehensive transcriptomic and proteomic analyses are required to identify the full spectrum of differentially expressed genes and proteins in response to a compound. d-nb.infofrontiersin.orgmdpi.com

Table 4: Potential Gene Expression Targets in Melanocytes

| Gene | Protein Product | Function in Melanogenesis |

|---|---|---|

| TYR | Tyrosinase | Rate-limiting enzyme, catalyzes the first steps of melanin synthesis. nih.govsemanticscholar.org |

| TYRP1 | Tyrosinase-Related Protein 1 | Stabilizes tyrosinase and increases the eumelanin (B1172464)/pheomelanin ratio. semanticscholar.org |

| DCT (or TYRP2) | Dopachrome (B613829) Tautomerase | Catalyzes the conversion of dopachrome to DHICA in the eumelanin pathway. nih.govsemanticscholar.org |

This table lists key genes involved in melanin synthesis that could be regulated by a compound modulating the melanogenesis pathway. nih.govsemanticscholar.org

Metabolic Reprogramming and Mitochondrial Effects of this compound in Cellular Models

No specific research data is currently available on the effects of this compound on metabolic reprogramming and mitochondrial function in cellular models.

In Vitro and Ex Vivo Biological Activities of Disodium Malyl Tyrosinate

Cellular Proliferation and Differentiation Studies with the Chemical Compound

Direct in vitro or ex vivo studies detailing the effects of disodium (B8443419) malyl tyrosinate on cellular proliferation and differentiation have not been extensively published. However, as a derivative of L-tyrosine, its potential influence can be inferred from the known roles of tyrosine and related signaling pathways.

Tyrosine is a critical amino acid in cellular metabolism and is a precursor for several signaling molecules. Protein tyrosine kinases, for instance, are key enzymes that regulate cellular processes, including proliferation and differentiation. The Raf family of protein kinases serves as a central intermediate in signaling pathways that control these cellular functions in a cell-type-specific manner. Furthermore, signaling through receptors like muscarinic acetylcholine (B1216132) receptors (mAChRs) can modulate the proliferation and differentiation of neuronal precursor cells, a process that involves tyrosine kinase activity. Amino acids and their derivatives are also recognized for their role in promoting the proliferation and differentiation of immune cells, such as T-cells.

Given that disodium malyl tyrosinate is a modified form of tyrosine, it could potentially interact with or modulate these pathways. The addition of a malyl group might alter its uptake by cells or its interaction with enzymes and receptors, thereby influencing cell proliferation and differentiation, but specific research data is required to confirm these potential effects. ontosight.ai

Antioxidant and Anti-inflammatory Properties of the Chemical Compound in Cell Models

There is a lack of specific studies in the public domain that evaluate the antioxidant and anti-inflammatory properties of this compound in cell models. However, tyrosine derivatives are an area of interest for their potential antioxidant activity. ontosight.ai

The assessment of antioxidant properties in cell models often involves measuring the compound's ability to scavenge cellular reactive oxygen species (ROS). Anti-inflammatory activity is typically evaluated by examining the inhibition of inflammatory mediators, such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in cell cultures like macrophages.

While no direct data exists for this compound, other amino acid derivatives have been studied. For instance, certain flavone (B191248) compounds have demonstrated significant antioxidant and anti-inflammatory activities in both 2D and 3D macrophage models, with their efficacy being dependent on their chemical structure. scispace.com The potential for this compound to exert similar effects remains speculative without direct experimental evidence.

Modulation of Cellular Pigmentation Processes by this compound

The most direct potential biological activity of this compound relates to cellular pigmentation, owing to its nature as a tyrosine derivative. ontosight.ai Tyrosine is the primary substrate for melanin (B1238610) synthesis. ontosight.ai

Melanin Biosynthesis Pathways and the Role of the Chemical Compound

Melanin biosynthesis, or melanogenesis, is a complex pathway that begins with the amino acid L-tyrosine. cir-safety.org The key, rate-limiting enzyme in this process is tyrosinase. cir-safety.org Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then oxidized to dopaquinone (B1195961). cir-safety.org From dopaquinone, the pathway can lead to the production of two main types of melanin: the brown-black eumelanin (B1172464) or the yellow-reddish pheomelanin. cir-safety.org

The formation of eumelanin proceeds through the cyclization of dopaquinone to form dopachrome (B613829), which is then converted to 5,6-dihydroxyindole (B162784) (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA). cir-safety.org These molecules then polymerize to form eumelanin. cir-safety.org The pheomelanin pathway occurs when dopaquinone reacts with cysteine or glutathione. cir-safety.org

As a derivative of tyrosine, this compound could potentially serve as a substrate or a regulator in the melanogenesis pathway. Studies on a closely related compound, disodium tyrosine, have shown that its increased solubility can significantly enhance melanin production in culture systems, indicating that substrate availability is a key factor. It is plausible that this compound could similarly influence melanin production by acting as a precursor, although specific studies are needed to determine its exact role and efficiency compared to L-tyrosine.

Melanocyte Biology and the Chemical Compound's Influence

Melanocytes are specialized, dendritic cells located primarily in the basal layer of the epidermis, hair follicles, and the uveal tract of the eye. Their primary function is to produce melanin within specialized organelles called melanosomes. Mature, melanin-filled melanosomes are transported through the melanocyte's dendrites and transferred to surrounding keratinocytes, where they form a protective cap over the nucleus to shield the DNA from UV radiation damage.

The regulation of melanocyte activity, including proliferation, dendricity, and melanogenesis, is controlled by a complex network of signaling molecules secreted by melanocytes themselves, as well as by surrounding keratinocytes and dermal fibroblasts. L-tyrosine and L-DOPA, the key substrates of the melanogenic pathway, have been shown to act as positive regulators, increasing tyrosinase activity and promoting the synthesis of melanosomes in cultured melanoma cells. cir-safety.org

Given that this compound is a structural analog of these natural precursors, it could influence melanocyte biology by affecting these regulatory mechanisms. Its potential interaction with tyrosinase or other melanogenic enzymes could modulate the rate and type of melanin produced. However, without direct experimental investigation on melanocyte cell lines, its specific influence remains theoretical.

Effects of this compound on Cell Viability and Apoptosis in Specific Cell Lines

Specific data from in vitro studies on the effects of this compound on cell viability and apoptosis are not available in the reviewed literature. Safety assessments for cosmetic ingredients often include general cell viability assays for related compounds. For example, the MTT assay is used to measure cell viability, and some amino acid amides have been tested using such methods. cir-safety.org

The table below shows in vitro viability data for a related amino acid amide, as presented in a safety assessment report. It is important to note that this data is not for this compound and serves only as an example of how such compounds are evaluated.

Table 1: Example of In Vitro Viability Data for a Related Amino Acid Amide

| Compound | Concentration | Assay System | Result | Reference |

|---|---|---|---|---|

| Sodium Lauroyl Glutamate (B1630785) | Up to 1% | Rabbit corneal epithelium model (MTT assay) | IC50 = 0.934% |

This table is for illustrative purposes only and does not represent data for this compound.

Apoptosis, or programmed cell death, is a critical cellular process. It can be induced or inhibited by various chemical compounds. Studies on other substances show that effects on cell proliferation and apoptosis can be dose-dependent. For example, high doses of a compound might induce apoptosis, while low doses could inhibit it. The potential effects of this compound on these processes in specific cell lines have yet to be determined through dedicated research.

Immunomodulatory Effects of this compound in Ex Vivo Systems

There is no available research from the conducted searches on the immunomodulatory effects of this compound in ex vivo systems. Ex vivo studies, which are performed on tissues or organs outside the organism in a laboratory setting, provide a bridge between in vitro and in vivo research.

Melanocytes themselves are known to have a role in the skin's immune system, acting as sentinels against pathogens and secreting various signaling molecules that can modulate immune responses. Furthermore, amino acids and their metabolites are known to play a crucial role in regulating the function of immune cells. Given these connections, a tyrosine derivative like this compound could theoretically possess immunomodulatory properties. However, this is speculative, and dedicated ex vivo studies using systems like skin explants or isolated immune cells would be necessary to investigate any such effects.

Advanced Analytical Methodologies for Characterization and Quantification of Disodium Malyl Tyrosinate

Spectroscopic Techniques for Structural Elucidation of the Chemical Compound

Spectroscopy is a cornerstone in the chemical analysis of Disodium (B8443419) Malyl Tyrosinate, enabling the non-destructive examination of its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules. For Disodium Malyl Tyrosinate, proton (¹H) NMR spectroscopy is particularly informative, allowing for the verification of the covalent linkage between malic acid and tyrosine moieties. google.com The structure of the synthesized L-malyl-L-tyrosine disodium salt has been confirmed using proton NMR spectroscopy. google.com

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| Aromatic (Tyrosine) | 6.5 - 7.2 | Doublet, Doublet | Two sets of signals corresponding to protons ortho and meta to the hydroxyl group on the phenyl ring. |

| α-H (Tyrosine) | 4.0 - 4.8 | Multiplet | Shifted due to the adjacent amide and carboxylate groups. |

| β-CH₂ (Tyrosine) | 2.8 - 3.4 | Multiplet | Protons on the carbon adjacent to the aromatic ring. |

| α-H (Malyl) | 4.2 - 4.9 | Multiplet | Proton adjacent to the hydroxyl and the newly formed amide group. |

| β-CH₂ (Malyl) | 2.5 - 3.0 | Multiplet | Methylene protons of the malic acid moiety. |

Note: Predicted values are estimates and can vary based on solvent and pH.

Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for identifying its potential metabolites. vulcanchem.com MS analysis measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight that can be compared against the theoretical value calculated from the chemical formula (C₁₃H₁₃NNa₂O₆). vulcanchem.commerckmillipore.com

In the context of metabolomics, MS, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for tracking the metabolic fate of the compound. mdpi.comthermofisher.com If this compound undergoes hydrolysis in a biological system, the primary metabolites would likely be L-tyrosine and malic acid. cir-safety.org LC-MS/MS methods can be developed to specifically target and quantify these metabolites in complex biological matrices like plasma or skin homogenates, utilizing techniques like selected reaction monitoring (SRM) for high sensitivity and specificity. thermofisher.com

Table 2: Expected Molecular Ions in Mass Spectrometry Analysis

| Compound | Formula | Ionization Mode | Expected m/z |

| This compound | C₁₃H₁₃NNa₂O₆ | ESI- | 318.06 [M-2Na+H]⁻ |

| This compound | C₁₃H₁₃NNa₂O₆ | ESI+ | 342.04 [M-Na]⁺ |

| L-Tyrosine (Metabolite) | C₉H₁₁NO₃ | ESI+ | 182.08 [M+H]⁺ |

| Malic Acid (Metabolite) | C₄H₆O₅ | ESI- | 133.01 [M-H]⁻ |

Note: ESI refers to Electrospray Ionization. The exact m/z values can vary slightly based on instrumentation and adduct formation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. researchgate.netresearchgate.net The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the amide bond formed between the two parent molecules, in addition to the carboxylate, hydroxyl, and aromatic groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic & Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amide) | Stretching | 3100 - 3500 |

| C=O (Carboxylate Salt) | Asymmetric Stretch | 1550 - 1650 |

| C=O (Amide I) | Stretching | 1630 - 1695 |

| N-H (Amide II) | Bending | 1515 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. msu.edupsu.edu The primary chromophore in this compound is the phenolic ring of the tyrosine moiety. This aromatic system absorbs UV radiation at a characteristic wavelength, typically around 275-280 nm. This absorption is useful for confirming the presence of the tyrosine structure within the compound and can be used for quantitative analysis in solution, following the Beer-Lambert law.

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and impurities, thereby allowing for its purification and the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purity assessment of this compound and its precursors. vulcanchem.com Patent literature describes the use of HPLC to monitor the enzymatic synthesis reaction by tracking the formation of the product over time. google.comgoogle.com Reversed-phase HPLC, using a C18 column, is effective for separating the relatively polar product from its starting materials. google.com The purity of the final compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. avantorsciences.com

Table 4: Example HPLC Conditions for Analysis of L-Malyl-L-Tyrosine Derivatives

| Parameter | Condition | Source |

| Instrument | Millipore-Waters Chromatograph | google.com |

| Column | MicroBondapack C18 (30 cm x 4.7 mm) | google.com |

| Mobile Phase | Acetonitrile (B52724) (9% v/v) in 12.5 mM Sodium Phosphate, pH 3.5 (91% v/v) | google.com |

| Flow Rate | 2 mL/min | google.com |

| Temperature | 40 °C | google.com |

| Detection | UV (Wavelength not specified, but typically ~275-280 nm for tyrosine) |

Electrophoretic methods, such as Capillary Electrophoresis (CE), offer high-resolution separation based on the charge-to-mass ratio of analytes. While specific studies on this compound using electrophoresis are not widely published, the technique is well-suited for its characterization. nih.gov As a disodium salt, the molecule carries a net negative charge in solution, making it amenable to separation by CE. This method can be used to assess purity by separating the main compound from charged impurities, including residual starting materials like tyrosine and malic acid. researchgate.net The high separation efficiency of CE allows for the detection of even minor impurities that might not be resolved by HPLC. nih.gov Coupling CE with mass spectrometry (CE-MS) could provide an even more powerful tool for both separation and definitive identification of the compound and related substances. nih.gov

X-ray Crystallography and Single-Crystal Structural Analysis of the Chemical Compound

The determination of the three-dimensional structure of a chemical compound at atomic resolution is fundamental to understanding its chemical and physical properties, as well as its interactions with biological systems. X-ray crystallography stands as a powerful and definitive technique for elucidating the precise arrangement of atoms within a crystalline solid. researchgate.netlibretexts.org This methodology involves irradiating a single crystal of a substance with X-rays and analyzing the resulting diffraction pattern. libretexts.org The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, which can then be used to construct a detailed three-dimensional model of the molecule. researchgate.netlibretexts.org

A comprehensive search of scientific literature and structural databases reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound. While the synthesis of L-malyl-L-tyrosine disodium salt has been described, its structural verification has been reported using methods such as elemental analysis and proton NMR spectroscopy, rather than X-ray crystallography. google.com

The process of obtaining a crystal structure is multi-stepped and often challenging. It begins with the synthesis and purification of the compound, followed by the critical step of growing single crystals of sufficient size and quality. nih.gov For a molecule like this compound, which possesses multiple chiral centers and flexible side chains, crystallization can be particularly complex. Factors such as solvent system, pH, temperature, and the presence of counter-ions must be meticulously optimized to encourage the formation of a well-ordered crystal lattice suitable for diffraction experiments.

In the absence of experimental crystallographic data for this compound, researchers would rely on other analytical techniques and computational modeling to infer its structural properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the connectivity and conformation of the molecule in solution. However, for a definitive solid-state structure, X-ray crystallography remains the gold standard. researchgate.net The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable insights into its intramolecular and intermolecular interactions, including hydrogen bonding networks and coordination with the sodium ions.

Bioanalytical Methods for Monitoring this compound in Complex Biological Matrices

The quantitative analysis of compounds in complex biological matrices such as plasma, serum, or tissue homogenates is essential for pharmacokinetic and metabolic studies. nih.govscispace.com For a compound like this compound, which is a derivative of the amino acid tyrosine, highly sensitive and specific bioanalytical methods are required to distinguish it from endogenous tyrosine and other related metabolites. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for such applications due to its high selectivity, sensitivity, and broad applicability to a wide range of analytes. nih.govmdpi.comwaters.com

While a specific, validated LC-MS/MS method for the quantification of this compound in biological matrices is not extensively documented in the public domain, methods for the parent amino acid, tyrosine, and its modified forms are well-established and provide a clear blueprint for the development of a suitable assay. nih.govnih.govmdpi.com

A hypothetical LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The initial step is to isolate the analyte from the complex biological matrix. scispace.com This is crucial to remove interfering substances like proteins and phospholipids (B1166683) that can suppress the MS signal or damage the analytical column. Common techniques include protein precipitation (PPT) with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). scispace.comwaters.com For a polar molecule like this compound, a mixed-mode SPE could provide optimal cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms. waters.com An internal standard, ideally a stable isotope-labeled version of this compound, would be added at the beginning of the sample preparation to correct for variability during extraction and analysis. scispace.com

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reversed-phase column, such as a C18, is commonly used. nih.gov The mobile phase would typically consist of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be employed to ensure efficient separation of the analyte from other matrix components and its metabolites. mdpi.comsciex.com

Mass Spectrometric Detection: The analyte eluting from the chromatography column is ionized, typically using electrospray ionization (ESI) in either positive or negative ion mode. A triple quadrupole mass spectrometer is then used for detection in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. mdpi.comnih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring for a specific product ion in the third quadrupole. This two-stage mass filtering provides exceptional specificity and reduces chemical noise. nih.gov

The performance of such a bioanalytical method would be rigorously validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.govnih.gov The tables below present typical performance characteristics that would be expected from a validated LC-MS/MS method for a small molecule in a biological matrix, based on published methods for similar analytes like tyrosine derivatives. nih.govnih.govmdpi.comnih.gov

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Example Condition |

|---|---|

| Chromatography System | UPLC System |

| Column | Bridged Ethylene Hybrid C18, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Triple Quadrupole MS (MRM mode) |

| Precursor Ion (Q1) | m/z specific to this compound |

| Product Ion (Q3) | m/z specific to a fragment of the analyte |

| Internal Standard | Stable Isotope-Labeled this compound |

Table 2: Representative Validation Data for a Bioanalytical Method

| Parameter | Acceptance Criteria | Expected Performance |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1-10 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Matrix Effect (%CV) | ≤ 15% | < 15% |

| Recovery (%) | Consistent and reproducible | > 70% |

These tables illustrate the robust and reliable nature of LC-MS/MS for bioanalytical applications. The development and validation of such a method would be indispensable for any preclinical or clinical investigation involving this compound.

Theoretical and Computational Studies on Disodium Malyl Tyrosinate

Molecular Docking Simulations of the Chemical Compound with Putative Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to predict how a ligand, such as Disodium (B8443419) Malyl Tyrosinate, might interact with a biological target, typically a protein or enzyme. researchgate.net The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the active site of the target and to estimate the strength of the interaction, often expressed as a binding energy or docking score. biomedpharmajournal.org

A key putative enzyme for Disodium Malyl Tyrosinate, a derivative of L-tyrosine, is tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin (B1238610) and other pigments from tyrosine by oxidation. frontiersin.org Therefore, understanding the interaction between this compound and tyrosinase is crucial for its application in cosmetics and dermatology.

In a typical molecular docking study, the three-dimensional structures of both the ligand (this compound) and the receptor (e.g., tyrosinase, PDB ID: 2Y9X) are required. mdpi.complos.org The docking software explores various possible conformations of the ligand within the receptor's binding site and calculates the binding affinity for each. These calculations consider forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. biomedpharmajournal.org

While specific docking data for this compound is not available, studies on other tyrosine derivatives and inhibitors provide a model for how such an analysis would be conducted. For example, docking studies of kojic acid derivatives with tyrosinase have been performed to predict their binding modes and affinities. biomedpharmajournal.org These studies often reveal key amino acid residues in the active site that are crucial for binding, such as histidine residues that coordinate with the copper ions. mdpi.com

Table 1: Example of Molecular Docking Data for Tyrosinase Inhibitors

This table illustrates typical results from a molecular docking study, showing the binding energies and interacting residues for known tyrosinase inhibitors. A similar table could be generated for this compound to predict its binding characteristics.

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| Kojic Acid (Reference) | -5.5 | HIS259, HIS263, VAL283, PHE264 |

| Tropolone (Reference) | -6.2 | HIS259, HIS263, MET280, SER282 |

| Example Derivative 1 | -7.8 | HIS61, HIS244, ASN260, PHE264 |

| Example Derivative 2 | -8.5 | HIS85, HIS263, VAL283, GLY281 |

Note: This data is illustrative and not specific to this compound. Data is compiled from principles of docking studies on tyrosinase inhibitors. plos.orgresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) are powerful tools for investigating molecular geometry, electronic distribution, and chemical reactivity. nih.gov These calculations can provide valuable information on properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies. researchgate.net

For this compound, quantum chemical calculations could elucidate its electronic properties, which are fundamental to its chemical behavior and biological activity. For instance, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are important descriptors of reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for understanding how the molecule might interact with biological receptors or participate in chemical reactions. While specific quantum chemical data for this compound is not readily found in scientific literature, studies on related molecules like tyrosine and other amino acids demonstrate the utility of this approach. mdpi.com

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

This table presents a hypothetical set of data that could be obtained from quantum chemical calculations on this compound, based on typical values for similar organic molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 8.2 D | Measures the molecule's overall polarity |

| Electrostatic Potential | -65 to +40 kcal/mol | Maps regions of positive and negative charge |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of this compound in Aqueous and Lipidic Environments

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bohrium.com MD simulations provide detailed information on the conformational changes, dynamics, and interactions of molecules in different environments, such as in water or within a lipid bilayer mimicking a cell membrane. researchgate.netdiva-portal.org

For this compound, MD simulations could be used to understand its behavior in solution and its ability to permeate cell membranes. In an aqueous environment, simulations can reveal how the molecule interacts with water, its solvation properties, and its stable conformations. mdpi.com This is crucial for understanding its solubility and transport in biological fluids.

When studying the interaction with a lipidic environment, a model of a cell membrane (e.g., a dipalmitoylphosphatidylcholine - DPPC - bilayer) is constructed. researchgate.net The simulation can then track the process of the molecule approaching, inserting into, and potentially crossing the membrane. diva-portal.org This is particularly relevant for cosmetic applications where the compound needs to penetrate the skin. The simulations can provide insights into the free energy barrier for membrane permeation and the preferred orientation of the molecule within the lipid bilayer. plos.org Studies on other tyrosine derivatives have used MD simulations to explore their behavior in different environments. researchgate.netnih.gov

Table 3: Potential Outputs of a Molecular Dynamics Simulation Study on this compound

This table outlines the types of data and insights that could be gained from MD simulations of this compound.

| Simulation Environment | Key Parameters Investigated | Potential Findings |

| Aqueous Solution | Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Hydrogen Bonds | Conformational stability, solvation shell structure, interaction with water molecules. mdpi.com |

| Lipid Bilayer | Potential of Mean Force (PMF), Order Parameters, Diffusion Coefficient | Free energy of membrane permeation, orientation within the membrane, effect on membrane structure. plos.org |

Note: This table describes potential research outputs and is not based on published data for this compound.

Structure-Activity Relationship (SAR) Modeling for this compound and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. ontosight.ai By systematically modifying parts of a molecule and observing the effect on its activity, researchers can identify the key chemical features (pharmacophores) responsible for its biological effects. rsdjournal.org This knowledge is then used to design new, more potent, or selective analogues. researchgate.net

For this compound, an SAR study would involve synthesizing a series of analogues where different parts of the molecule are altered. For example, the malyl group could be replaced with other acidic moieties, or substituents could be added to the phenyl ring of the tyrosine core. These analogues would then be tested for their activity, for instance, their ability to influence melanogenesis.

The results of these experimental tests would be analyzed to build a model that correlates structural features with activity. This can be a qualitative model based on observed trends or a quantitative model (QSAR) that uses statistical methods to create a mathematical equation linking structure and activity. Such studies have been conducted for various tyrosine analogues to develop new therapeutic agents. nih.govbohrium.comescholarship.org

Table 4: Illustrative SAR Data for Hypothetical Analogues of this compound

This table demonstrates how SAR data might be presented, showing the effect of structural modifications on a hypothetical biological activity.

| Analogue Modification | Relative Activity (%) | Interpretation |

| This compound (Parent) | 100 | Baseline activity |

| Replacement of malyl with succinyl group | 75 | Suggests the hydroxyl group on the malyl moiety is important for activity. |

| Addition of a chloro group to the phenyl ring | 120 | Indicates that an electron-withdrawing group on the ring enhances activity. |

| Esterification of the carboxyl groups | 20 | Shows that the free carboxylates are crucial for activity, possibly for receptor binding. |

Note: This data is hypothetical and for illustrative purposes to explain the principles of SAR.

In Silico Prediction of Biochemical Pathway Interactions for the Chemical Compound

In silico methods can be used to predict how a compound might interact with various biochemical pathways within an organism. pensoft.net These approaches leverage large databases of known metabolic pathways, protein-protein interactions, and gene regulatory networks. scispace.comhilarispublisher.com By analyzing the structure of a compound, these tools can predict potential metabolic transformations it might undergo and what enzymes might be involved. researchgate.net

Given that this compound is a derivative of L-tyrosine, its metabolic fate is likely linked to the well-established pathways involving this amino acid. L-tyrosine is a precursor for the synthesis of several crucial biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. chemicalbook.com

An in silico analysis for this compound would start by submitting its structure to predictive software tools (e.g., MetaSite, StarDrop, or various web servers). researchgate.netpensoft.net These tools would compare its structure to known substrates of metabolic enzymes. The prediction might suggest that the compound could be a substrate for enzymes in the tyrosine metabolism pathway, or it might inhibit certain enzymes. For example, it could be predicted to be a substrate for tyrosinase, initiating the melanogenesis pathway, or it could potentially be metabolized by cytochrome P450 enzymes. researchgate.net Such predictions are valuable for generating hypotheses about the compound's mechanism of action and potential off-target effects, which can then be tested experimentally. biorxiv.orgmdpi.com

Biotechnological and Research Applications of Disodium Malyl Tyrosinate

Utilization of the Chemical Compound in Cell Culture Media for Enhanced Cellular Function

Amino acids are essential nutrients in cell culture media, vital for supporting robust cell growth and the production of biopharmaceuticals like recombinant proteins and monoclonal antibodies. lohmann-minerals.comthermofisher.com However, L-tyrosine, a critical amino acid, suffers from poor solubility in aqueous media, which can limit its availability to cells and consequently hinder optimal culture performance. lohmann-minerals.com

To overcome this limitation, highly soluble derivatives of tyrosine have been developed. A prominent example is L-Tyrosine Disodium (B8443419) Salt, which is widely used as a cell culture media component to ensure a consistently high concentration of dissolved tyrosine is available for cellular uptake. lohmann-minerals.comguidechem.comfishersci.at This enhancement in nutrient availability contributes to improved cell growth, viability, and productivity in bioproduction processes. lohmann-minerals.com

Table 1: Comparison of Solubility for Tyrosine and its Derivatives

| Compound | Solubility in Water | Benefit in Cell Culture |

|---|---|---|

| L-Tyrosine | Poor | Standard but limited by solubility |

| L-Tyrosine Disodium Salt | Soluble fishersci.at | Ensures higher concentration of dissolved tyrosine lohmann-minerals.com |

Integration of Disodium Malyl Tyrosinate into Advanced In Vitro Biological Assays

In vitro biological assays are fundamental laboratory techniques used to assess the biological activity of a substance by measuring its effect on a biological system, such as cultured cells. longdom.orgnih.gov These assays are crucial for characterizing the potential effects of chemical compounds, ranging from therapeutic potential to toxicity. longdom.orgnih.gov

This compound is identified as a skin-conditioning agent in cosmetic formulations. cir-safety.orgscispace.com In this context, its integration into advanced in vitro biological assays is essential for substantiating its functional claims and ensuring its safety. While specific in vitro studies on this compound are not detailed in the available literature, related amino acid alkyl amides have been evaluated using such methods. For instance, compounds like disodium capryloyl glutamate (B1630785) and acetyl tyrosine have undergone in vitro testing for genotoxicity and dermal irritation. cir-safety.org

For a compound like this compound, a battery of in vitro assays would be relevant to explore its biological effects on skin cells. These could include assays to measure its influence on cell proliferation, inflammation (e.g., cytokine release), and its potential to modulate pathways like melanin (B1238610) synthesis, given its origin from the melanin precursor, tyrosine. geomar.denih.gov Such assays provide quantitative data on the compound's activity and are integral to its development and characterization as a cosmetic ingredient. nih.gov

Table 2: Potential In Vitro Biological Assays for this compound

| Assay Type | Purpose | Relevance for a Skin-Conditioning Agent |

|---|---|---|

| Cell Proliferation Assay (e.g., MTT, BrdU) | To measure effects on skin cell (keratinocyte, fibroblast) growth and viability. | Assesses regenerative or cytotoxic potential. |

| Cytokine Release Assay (e.g., ELISA) | To quantify the release of pro- or anti-inflammatory mediators. | Evaluates potential to soothe or irritate the skin. |

| Tyrosinase Activity Assay | To measure the inhibition or stimulation of the key enzyme in melanin production. geomar.de | Determines effects on skin pigmentation. |

Research on the Chemical Compound as a Molecular Probe for Biochemical Pathways

A molecular probe is a molecule used to study the properties of other molecules or structures within a complex biological system. nih.gov By modifying a native molecule like an amino acid, researchers can create a probe to investigate specific biochemical pathways with altered kinetics or binding affinities. ontosight.ai

This compound is a derivative where the tyrosine molecule has been chemically altered by a malyl group. ontosight.ai This modification could potentially change its interaction with biological targets such as enzymes and transport proteins involved in tyrosine metabolism. ontosight.ai While direct studies employing this compound as a molecular probe are not prominent, the principle has been established with other tyrosine analogs. For example, the hydrophobic probe N-t-BOC-l-tyrosine tert-butyl ester has been successfully used to study peroxynitrite-dependent tyrosine oxidation processes within model biomembranes. nih.gov

The unique structure of this compound makes it a candidate for probing biochemical pathways involving tyrosine. Researchers could use it to investigate:

Amino Acid Transporters: To study the specificity and kinetics of transporters responsible for tyrosine uptake into cells.

Enzyme-Substrate Interactions: To explore how the malyl group affects its binding to and processing by enzymes that normally act on tyrosine.

Metabolic Fates: To trace how the modified tyrosine is metabolized within the cell, potentially revealing novel interactions or pathways.

The modification of tyrosine to form this compound provides a tool to explore the critical role of tyrosine in biochemistry and disease from a new perspective. ontosight.ai

Development of Analytical Standards Featuring this compound

The development of well-characterized analytical standards is a cornerstone of quality control in the manufacturing of pharmaceuticals, cosmetics, and other chemical products. nih.govnih.gov An analytical standard is a highly purified compound used as a reference to confirm the identity, purity, strength, and quality of a substance.

As this compound is used as an ingredient in consumer products like cosmetics, establishing it as an analytical standard is crucial. cir-safety.org This standard would be essential for:

Quality Control of Raw Materials: Ensuring the identity and purity of incoming batches of the ingredient.

Formulation Analysis: Quantifying the exact amount of this compound in a finished cosmetic product using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Stability Testing: Monitoring the degradation of the compound in a formulation over time.

Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products. nih.gov

The creation of a reference standard relies on the complete physicochemical characterization of the compound. Data on its molecular formula, weight, structure, and other properties are essential for its official documentation. nih.gov

Table 3: Physicochemical Properties for an Analytical Standard of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | disodium;(3S)-4-[[(1S)-1-carboxylato-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoate | nih.gov |

| CAS Number | 126139-79-5 | nih.gov |

| Molecular Formula | C₁₃H₁₃NNa₂O₇ | nih.gov |

| Molecular Weight | 341.22 g/mol | nih.gov |

| Parent Compound | Malyl tyrosine | nih.gov |

Future Directions and Emerging Research Avenues for Disodium Malyl Tyrosinate

Exploration of Novel Derivatives and Conjugates of the Chemical Compound

The future exploration of disodium (B8443419) malyl tyrosinate will likely focus on the rational design and synthesis of new derivatives and conjugates to enhance its physicochemical properties and biological activities. Building upon the foundational structure of a tyrosine backbone linked to a malyl group, researchers can explore a variety of modifications. google.com

One promising direction is the conjugation with other bioactive molecules. For instance, attaching moieties like ferulic acid could yield derivatives with enhanced antioxidant and photoprotective properties, a strategy that has proven successful for other amino acid derivatives in cosmetic applications. nih.gov The synthesis of such conjugates aims to improve solubility, bioavailability, and skin permeation, which are often limiting factors for the therapeutic utility of parent compounds. nih.gov

Another area of investigation involves the creation of metal complexes. Amino acid derivatives can act as ligands for transitional and non-transitional elements, and these complexes have shown potential in various pharmaceutical applications, including as antimicrobial and anti-tumor agents. researchgate.net The exploration of disodium malyl tyrosinate in this capacity could open up new therapeutic possibilities.

| Modification Strategy | Potential Advantage | Example of Conjugate/Derivative |

| Conjugation with Phenolic Acids | Enhanced antioxidant and photoprotective effects | Feruloyl-malyl-tyrosinate |

| Formation of Metal Complexes | Novel antimicrobial or anticancer activities | Zinc or Copper complexes of malyl tyrosinate |

| Esterification/Amidation | Improved solubility and skin penetration | Ethyl ester or amide derivatives |

| Modification of Phenolic Group | Altered receptor binding and signaling | O-glycosylated or O-sulfated derivatives |

This table presents hypothetical examples of novel derivatives of this compound for research exploration.

Advanced Omics Research (Genomics, Proteomics, Metabolomics) Associated with this compound

The application of "omics" technologies offers a powerful approach to elucidate the biological effects and mechanisms of action of this compound at a systemic level.

Genomics: Research in this area could investigate how this compound influences gene expression in skin cells or other relevant tissues. For example, studies on the tyrosine catabolic pathway have utilized genome editing techniques like CRISPR-Cas9 to identify modifier genes that affect related metabolic disorders. nih.gov A similar approach could be used to understand the genetic pathways modulated by this compound.

Proteomics: This field can identify the specific proteins that interact with this compound or whose expression levels are altered upon its application. Proteomic studies are crucial for understanding post-translational modifications, such as tyrosine nitration, which can significantly alter protein function and have been implicated in the side effects of some protein-based drugs. nih.govnih.gov Investigating such modifications in the context of this compound could provide insights into its safety and efficacy. Furthermore, phosphoproteomics can map tyrosine phosphorylation events on metabolic enzymes, revealing how signaling pathways are modulated. biorxiv.org

Metabolomics: This approach can provide a snapshot of the metabolic changes induced by this compound. By analyzing the levels of various metabolites in biological fluids or tissues, researchers can understand how the compound is absorbed, distributed, metabolized, and excreted. nih.gov Metabolomic studies have been used to assess the bioavailability of tyrosine from different sources and to explore its degradation by the intestinal microbiota. nih.gov Such studies could reveal the metabolic fate of this compound and its impact on endogenous metabolic pathways. nih.govnih.gov

| Omics Technology | Research Question | Potential Application for this compound |

| Genomics | How does the compound alter gene expression? | Identifying genes involved in skin pigmentation or inflammation that are regulated by the compound. |

| Proteomics | Which proteins does the compound interact with or modify? | Discovering protein targets to explain its mechanism of action and identifying any off-target effects. |

| Metabolomics | What is the metabolic fate and impact of the compound? | Tracking the breakdown products of the compound in the body and assessing its influence on cellular metabolism. |

This table outlines potential research questions and applications of omics technologies in the study of this compound.

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the research and development of new chemical compounds, including derivatives of this compound. These computational tools can accelerate the design cycle by identifying hidden patterns in large datasets and rapidly screening vast numbers of potential designs. nih.gov

One key application is in de novo drug design, where generative AI models can propose novel molecular structures with desired properties. biorxiv.org For this compound, AI could be used to design new derivatives with optimized solubility, stability, and target-binding affinity. Machine learning models can be trained on existing data of similar compounds to predict the properties and activities of these novel designs before they are synthesized, saving time and resources. nih.govbiorxiv.org

AI and ML can also be integrated with molecular modeling to improve the accuracy of predictions for protein-ligand interactions. For instance, machine learning has been used to refine the scoring functions in molecular docking simulations for tyrosyl-tRNA synthetase, enhancing the prediction of substrate selectivity. biorxiv.org This approach could be used to predict the interaction of this compound and its derivatives with specific biological targets. Reinforcement learning is another emerging technique that has been successfully applied to protein design and could be adapted for the design of novel peptide-like molecules. pharmafeatures.com

| AI/ML Application | Description | Relevance to this compound Research |

| Generative Models for De Novo Design | Algorithms that create new chemical structures with desired properties. | Designing novel derivatives of this compound with enhanced efficacy or safety profiles. |

| Predictive Modeling of Physicochemical Properties | Machine learning models that predict properties like solubility, stability, and toxicity. | Prioritizing the synthesis of the most promising new derivatives. |

| Enhanced Molecular Docking | Integrating machine learning to improve the accuracy of predicting how a molecule binds to a protein target. | Identifying the most likely biological targets of this compound and its derivatives. |

| Reinforcement Learning for Molecular Design | An approach where an AI agent learns to design molecules through trial and error, guided by a reward system. | Optimizing the structure of derivatives for specific functions, such as binding to a particular receptor. |

This table summarizes the potential applications of AI and machine learning in the future research of this compound.

Cross-Disciplinary Collaborative Research Opportunities for the Chemical Compound

The multifaceted nature of this compound, with potential applications in both cosmetics and pharmaceuticals, necessitates a collaborative research approach. google.commdpi.comtaylorfrancis.com Future advancements will likely arise from the synergy between experts in various fields.

Chemistry and Bioengineering: Synthetic chemists can collaborate with bioengineers to develop novel synthesis methods, potentially using enzymatic processes for a more sustainable and stereospecific production of this compound and its derivatives. google.com

Pharmacology and Dermatology: Pharmacologists can work with dermatologists to investigate the biological activity of new derivatives, conducting in vitro and in vivo studies to assess their efficacy for applications such as skin lightening, anti-aging, or anti-inflammatory treatments. nih.govmdpi.com

Computational Science and Biology: Collaborations between computational scientists and molecular biologists will be crucial for the integration of AI and omics data. This will enable the construction of predictive models of the compound's behavior and its effects on biological systems. nih.govbiorxiv.org

Materials Science and Drug Delivery: Material scientists can partner with pharmaceutical scientists to develop advanced delivery systems for this compound. This could involve formulating the compound into nanoparticles, hydrogels, or other carriers to improve its delivery to the target site and control its release.

These cross-disciplinary collaborations will be essential for translating fundamental research on this compound into tangible applications that can benefit human health and well-being.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.